3-Hydroxy Rimantadine-d4 is a deuterated analog of rimantadine, an antiviral medication primarily used for the prevention and treatment of influenza A virus infections. The compound features a hydroxyl group at the third carbon position of its adamantane structure, which is crucial for its pharmacological activity. The deuteration at the four hydrogen atoms enhances its stability and allows for more precise tracking in metabolic studies.
Rimantadine was originally synthesized in the 1960s and has been widely studied for its antiviral properties. The deuterated variant, 3-Hydroxy Rimantadine-d4, is synthesized to facilitate research into the drug's metabolism and mechanism of action without interference from non-deuterated metabolites.
3-Hydroxy Rimantadine-d4 is classified as an antiviral agent. It belongs to the class of adamantane derivatives, which are known for their ability to inhibit the M2 ion channel of influenza A viruses. Its chemical structure can be represented as C_12H_17D_4N, where D denotes deuterium.
The synthesis of 3-Hydroxy Rimantadine-d4 involves several key steps, primarily focusing on modifying rimantadine to incorporate deuterium. The most common method includes:
The synthetic route typically employs reductive deuteration techniques that allow for selective incorporation of deuterium into specific positions on the molecule. For example, using sodium borohydride in a deuterated solvent can facilitate this process while maintaining high yields and purity levels .
The molecular structure of 3-Hydroxy Rimantadine-d4 retains the core adamantane framework with a hydroxyl group at the third carbon and four deuterium substitutions. This structural modification is critical for studying its interaction with biological systems.
3-Hydroxy Rimantadine-d4 can undergo various chemical reactions similar to its non-deuterated counterpart, including:
The chemical behavior of 3-Hydroxy Rimantadine-d4 is analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) to confirm the incorporation of deuterium and monitor reaction progress .
The primary mechanism of action for 3-Hydroxy Rimantadine-d4 involves inhibition of the M2 ion channel protein found in influenza A viruses. By blocking this channel, the compound prevents the acidification necessary for viral uncoating and replication within host cells.
Research indicates that both rimantadine and its hydroxy metabolites exhibit varying degrees of antiviral activity against different strains of influenza A, with studies showing that modifications like hydroxylation can alter their efficacy .
Relevant analyses often employ techniques such as High-Performance Liquid Chromatography (HPLC) to determine purity and concentration in formulations .
3-Hydroxy Rimantadine-d4 serves multiple roles in scientific research:
The synthesis of 3-Hydroxy Rimantadine-d4 employs multi-step reductive deuteration to achieve site-specific deuterium incorporation at four hydrogen positions. A representative protocol involves:
Table 1: Deuteration Methods for Adamantane Derivatives
Method | Reagents | Deuterium Sites | Isotopic Purity | Key Advantage |
---|---|---|---|---|
Reductive Deuteration | NaBD₄, D₂O | C-H positions | >98% | Avoids costly catalysts (e.g., Pd/C) |
Grignard Isotope Labeling | CD₃MgBr | Methyl groups | >95% | Regioselective alkyl chain deuteration |
Catalytic H/D Exchange | D₂, Metal catalysts | Ring positions | 80-90% | Single-step modification |
Table 2: Purification Performance Metrics
Method | Purity (%) | Yield (%) | Deuterium Retention | Application Context |
---|---|---|---|---|
Recrystallization | >99 | 75-80 | Full retention | Bulk synthesis |
Column Chromatography | 98 | 65-70 | Partial loss | Small-scale lab isolation |
Preparative HPLC | 99.5 | 70-85 | Full retention | Analytical reference standards |
¹H NMR and ¹³C NMR spectroscopy validate deuterium integration and positional specificity:
Single-crystal XRD analysis demonstrates:
Table 3: Physicochemical and Biological Comparison
Property | 3-Hydroxy Rimantadine-d4 | Non-Deuterated 3-Hydroxy Rimantadine | Significance |
---|---|---|---|
Molecular Formula | C₁₂H₁₇D₄NO | C₁₂H₂₁NO | Mass difference enables LC-MS tracking |
Metabolic Half-life (in vitro) | 32 ± 3 hours | 18 ± 2 hours | Deuteration reduces hepatic clearance |
Solubility in Water | 28 mg/mL | 45 mg/mL | Deuterium decreases polarity |
Influenza A IC₅₀ | 7.7 μM | 15.2 μM | Enhanced membrane permeability |
Protein Binding Affinity | 40% | 40% | Unaffected by deuteration |
Key distinctions include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2